Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate
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Overview
Description
Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate, also known as ATP-competitive inhibitor, is a synthetic molecule that inhibits the activity of certain enzymes. The compound is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Scientific Research Applications
- Thienopyrimidine derivatives have attracted attention due to their potential as anticancer agents . Specifically, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .
- Thienopyrimidine nucleosides, including those related to our compound, have been explored as antiviral agents . Their potential lies in inhibiting viral replication and spread.
- The triazole ring in thienopyrimidine compounds contributes to their pharmacophoric properties. These molecules can interact with biological receptors, making them valuable for drug development .
- The azomethine group (–NHN=CH–) found in hydrazones is associated with diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects .
- Thienopyrimidine derivatives, being part of the broader class of heterocyclic compounds, exhibit various pharmacological effects. These include antifungal, CNS depressant, analgesic, anti-inflammatory, antibacterial, and antitumor activities .
- Researchers continue to explore thienopyrimidines for their medicinal potential. Their unique structure and diverse effects make them promising candidates for novel drug development .
Anticancer Activity
Antiviral Properties
Biological Receptor Interaction
Hydrazone Derivatives
Heterocyclic Pharmacology
Medicinal Chemistry Applications
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-d]pyrimidine structure have been reported to inhibit cytochrome bd oxidase (cyt-bd), especially in mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit cyt-bd . The inhibition of Cyt-bd could potentially disrupt the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
Given the potential target of cyt-bd, it can be inferred that the compound may affect the electron transport chain in the bacteria, disrupting its energy metabolism .
Result of Action
Given the potential target of cyt-bd, it can be inferred that the compound may disrupt the energy metabolism of the bacteria, leading to its death .
properties
IUPAC Name |
methyl 2-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-3-9-24-17-18-12-8-10-23-14(12)15(19-17)22-13-7-5-4-6-11(13)16(20)21-2/h3-8,10H,1,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXDXQIVGVLQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC(=NC3=C2SC=C3)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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